Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride
Description
Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride (hereafter referred to as MnTTPCl) is a metalloporphyrin complex where manganese(III) is centrally coordinated within a porphyrin macrocycle substituted with four 4-methylphenyl groups at the meso positions. This compound is synthesized via metallation of the free-base 5,10,15,20-tetrakis(4-methylphenyl)porphyrin ligand with manganese(II) chloride in ethanol under reflux conditions, followed by oxidation to the Mn(III) state . Key characterization techniques include UV-Vis spectroscopy, FT-IR, Raman, and electrochemical methods, which confirm its structural integrity and redox behavior . MnTTPCl exhibits notable applications in sensing platforms for detecting diclofenac, hydrogen peroxide (H₂O₂), and nitrogen dioxide (NO₂) gas due to its tunable electronic properties and stability in hybrid silica nanomaterials .
Properties
Molecular Formula |
C48H36ClMnN4 |
|---|---|
Molecular Weight |
759.2 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C48H36N4.ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
InChI Key |
ZBGWSPAMNFXKGA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Mn+3] |
Origin of Product |
United States |
Preparation Methods
Lindsey Method
The Lindsey method involves condensation of pyrrole with 4-methylbenzaldehyde in dichloromethane under acidic conditions, typically using BF₃·OEt₂ as a catalyst. After oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the product is purified via column chromatography. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction temperature | 25°C (ambient) |
| Catalyst | BF₃·OEt₂ (0.1 equiv) |
| Oxidation agent | DDQ (2 equiv) |
| Yield | 20–30% |
This method produces H₂TTP with high regioselectivity but requires stringent anhydrous conditions to prevent side reactions.
Adler-Longo Method
The Adler-Longo method utilizes refluxing propionic acid as both solvent and catalyst. Pyrrole and 4-methylbenzaldehyde are heated at 140°C for 30 minutes, followed by cooling and filtration. While this approach offers simplicity, yields are lower (10–15%) due to competing oligomerization.
Metallation with Manganese(III) Chloride
Metallation involves inserting manganese(III) into the porphyrin core. The most reliable protocol uses manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) in dimethylformamide (DMF) under aerobic conditions:
Standard Metallation Procedure
-
Reaction Setup : H₂TTP (1 equiv) and MnCl₂·4H₂O (5 equiv) are dissolved in DMF.
-
Heating : The mixture is refluxed at 160°C for 24 hours.
-
Workup : The product is precipitated by adding ice water, filtered, and washed with methanol.
-
Oxidation : The manganese(II) intermediate is oxidized to manganese(III) by stirring in chloroform with excess NaClO₄.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 160°C |
| Reaction time | 24 hours |
| Yield | 60–70% |
The final product, manganese(III) 5,10,15,20-tetrakis(4-methylphenyl)porphyrin chloride, is characterized by a λₘₐₓ at 462 nm in dichloromethane.
Purification and Characterization
Chromatographic Purification
Crude metalloporphyrin is purified via silica gel chromatography using dichloromethane/methanol (95:5 v/v) as the eluent. This step removes unreacted ligand and manganese salts.
Spectroscopic Validation
-
UV-Vis Spectroscopy : The Soret band at 462 nm and Q-bands at 583 nm confirm successful metallation.
-
¹H NMR : Absence of pyrrolic protons (δ −2.8 ppm in free-base porphyrin) verifies metal insertion.
-
Mass Spectrometry : HRMS (ESI) shows a molecular ion peak at m/z 909.21 corresponding to [Mn(TTP)Cl]⁺.
Comparative Analysis of Metallation Methods
| Method | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DMF Reflux | DMF | 160°C | 24 | 65 | 98 |
| Acetic Acid | HOAc | 120°C | 48 | 40 | 85 |
| Microwave | DCM | 100°C | 6 | 75 | 95 |
The DMF reflux method balances yield and purity, while microwave-assisted synthesis reduces reaction time but requires specialized equipment.
Challenges and Optimization Strategies
Demetallation Issues
Manganese(III) porphyrins are prone to demetallation in acidic media. Stabilization strategies include:
Chemical Reactions Analysis
Redox Cycling and Oxidative Catalysis
The compound exhibits redox cycling between Mn(III) and Mn(IV) states, enabling catalytic oxidative processes. In the absence of biological reductants, it promotes lipid peroxidation by decomposing lipid hydroperoxides (LOOH) via a second-order rate constant of . When reductants are present, it shifts to antioxidant behavior, partially inhibiting lipid oxidation . This dual functionality is critical in biological systems where redox balance determines outcomes.
Formation of High-Valent Manganese-Oxo Species
Reactions with terminal oxidants (e.g., m-chloroperbenzoic acid, iodosylarenes) generate Mn(V)-oxo porphyrin intermediates, characterized as low-spin () diamagnetic species with a weak Mn-O bond . These intermediates are stabilized by electron-deficient porphyrin ligands (e.g., 4-methylphenyl substituents) and base concentration .
Key Reaction Pathway :
The Mn(V)-oxo species oxygenate substrates like PPh₃ and thioanisoles but require iodosylbenzene for catalytic alkene epoxidation or alkane hydroxylation .
Catalytic Oxidation of Hydrocarbons
Alkene Epoxidation :
-
The compound catalyzes epoxidation of alkenes (e.g., cyclooctene) using oxidants like iodobenzene diacetate (PhI(OAc)₂).
-
Optimal conditions include a small amount of water (5–10 µL), which accelerates reaction rates .
-
Example: Cyclooctene epoxidation achieves 100% conversion with 93% selectivity for epoxide at 50°C .
Alkane Hydroxylation :
-
Demonstrates selectivity for activating hydrocarbons (e.g., ethylbenzene) via a kinetic isotope effect () .
| Reaction | Catalyst | Conditions | TON | Selectivity |
|---|---|---|---|---|
| Cyclooctene epoxidation | Mn(III)-porphyrin | PhI(OAc)₂, H₂O, 50°C | Up to 10,000 | 93% (epoxide) |
| Ethylbenzene oxidation | Mn(III)-porphyrin | PhI(OAc)₂, 25°C | ~ 2,800 | 80–90% (alcohol) |
Mechanistic Insights
-
Radical vs. Concerted Pathways :
-
Axial Ligand Effects :
Comparison with Related Complexes
| Feature | Mn(III)-tetrakis(4-methylphenyl)porphyrin | Other Mn-porphyrins |
|---|---|---|
| Substituent | Bulky 4-methylphenyl groups | Pyridyl, trimethylphenyl, etc. |
| Oxidative Power | Moderate (requires oxidants for high activity) | Varies by ligand electronics |
| Stability | Enhanced due to steric protection | Dependent on ligand design |
Scientific Research Applications
Catalytic Applications
Manganese porphyrins are recognized for their catalytic properties, particularly in organic transformations.
C-H Bond Functionalization
One of the notable applications of manganese porphyrins is in the selective chlorination of aliphatic C-H bonds. Research demonstrated that manganese porphyrins can mediate the chlorination of various unactivated alkanes using sodium hypochlorite as a chlorine source. The reaction yielded alkyl chlorides with high regioselectivity, indicating the potential for these catalysts in synthetic organic chemistry .
Chlorine Dioxide Formation
Another significant application involves the catalytic formation of chlorine dioxide from chlorite under mild conditions. This process is facilitated by water-soluble manganese porphyrin complexes, showcasing their utility in environmental chemistry and disinfection processes .
Biomedical Applications
The stability and functional versatility of manganese porphyrins make them suitable candidates for biomedical applications.
MRI Contrast Agents
Manganese(3+) porphyrins have been explored as contrast agents for magnetic resonance imaging (MRI). A study highlighted a manganese porphyrin platform that exhibited high stability and relaxivity, making it effective for in vivo imaging applications. The ability to label proteins and hydrogels with these porphyrins allows for targeted imaging and tracking of biological materials .
Hydrogen Peroxide Detection
Research has also indicated that manganese porphyrins can be employed as sensitive materials for detecting hydrogen peroxide (H2O2). The photophysical properties of these compounds change significantly in the presence of H2O2, making them useful for monitoring oxidative stress in biological systems .
Material Science Applications
Manganese porphyrins are being investigated for their potential in material science.
Anion-Responsive Materials
Recent studies suggest that manganese porphyrins can facilitate dynamic metal-anion interactions across membranes. This property could be harnessed to develop responsive materials capable of interfering with chloride homeostasis, which has implications in bioengineering and therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride involves the coordination of the manganese ion to the porphyrin ring, which allows it to participate in various redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate the transfer of electrons between different substrates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Properties
MnTTPCl differs from other manganese porphyrins primarily in its substituent groups. Comparisons include:
- Solubility: The hydrophobic 4-methylphenyl groups render MnTTPCl less water-soluble than sulfonated derivatives like Mn(III)-TPPS4 but improve compatibility with organic matrices in hybrid nanomaterials .
Metal Center and Macrocycle Comparisons
- Manganese vs. Iron Porphyrins : MnTTPCl and analogous iron porphyrins (e.g., FeTPPCl) differ in redox behavior. Manganese porphyrins exhibit superior superoxide dismutase (SOD)-like activity, making them suitable for anti-inflammatory applications, while iron complexes are more efficient in oxygen-binding and epoxidation catalysis .
- Porphyrins vs. Corroles : Corrole ligands (e.g., MnTPCCl) have a smaller macrocyclic cavity, leading to distinct metal coordination geometries and higher catalytic activity in oxidation reactions compared to porphyrins like MnTTPCl .
Stability and Reactivity
- MnTTPCl is more stable under oxidative conditions than Mn(II) porphyrins, which rapidly oxidize to Mn(III) in air .
- Hybrid silica nanomaterials impregnated with MnTTPCl show bathochromic shifts in emission spectra compared to free MnTPPCl, indicating altered aggregation states and improved optoelectronic properties .
Research Findings and Implications
- Synthetic Optimization: The use of DMF as a solvent and methanol for MnCl₂ dissolution improves yields in MnTTPCl synthesis compared to ethanol-based methods .
- Environmental Catalysis: MnTTPCl-silica hybrids exhibit enhanced catalytic performance in NO₂ detection, outperforming non-hybrid analogs due to increased surface area and stability .
- Comparative Limitations : While MnTTPCl excels in hydrophobic environments, its lack of water solubility restricts applications in aqueous systems, where sulfonated or hydroxylated derivatives are preferred .
Biological Activity
Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride (often referred to as MnTMPyP or Mn(III)TPP) is a synthetic compound that has garnered significant attention for its biological activities, particularly its role as a superoxide dismutase (SOD) mimic and its potential in therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
MnTMPyP functions primarily as a superoxide dismutase mimic , catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This activity is crucial in mitigating oxidative stress, which is implicated in various pathological conditions.
- Redox Activity : MnTMPyP can engage in redox cycling, participating in reactions that generate reactive oxygen species (ROS) under certain conditions. This dual role—as both an antioxidant and a pro-oxidant—enables it to modulate cellular signaling pathways effectively .
- Influence on Cellular Processes : The compound interacts with various cellular components, including transcription factors such as NF-κB and Nrf2. These interactions can lead to altered gene expression related to oxidative stress responses and inflammation .
- Modulation of Sulfur Metabolism : Recent studies indicate that MnTMPyP can influence hydrogen sulfide (H₂S) metabolism, converting H₂S into polysulfides, which possess antioxidant properties. This conversion may enhance cytoprotective effects in healthy cells while exerting cytotoxic effects in malignant cells .
Therapeutic Applications
MnTMPyP has been investigated for its potential in treating various diseases due to its ability to modulate oxidative stress:
- Cancer Therapy : The compound has shown promise in enhancing the efficacy of chemotherapeutic agents by increasing ROS levels selectively in cancer cells while sparing normal cells from damage. Studies have demonstrated that MnTMPyP can sensitize cancer cells to oxidative stress induced by treatments like ascorbate .
- Neuroprotection : Its antioxidant properties make MnTMPyP a candidate for neuroprotective therapies. Research has indicated potential benefits in models of neurodegenerative diseases by reducing oxidative damage and inflammation .
- Radioprotection : In clinical trials, compounds similar to MnTMPyP have been tested for their ability to protect normal tissues during radiation therapy for cancer patients, indicating a significant therapeutic window .
Case Studies and Research Findings
Several studies have highlighted the biological activity of MnTMPyP:
- Ovarian Cancer Model : In xenograft studies using CAOV2 ovarian cancer cells, treatment with MnTMPyP combined with ascorbate resulted in significant tumor growth inhibition compared to controls. The mechanism was attributed to enhanced oxidative stress selectively targeting cancer cells .
- Cell Line Studies : In vitro studies on various cell lines (e.g., HEK293, A549) demonstrated that treatment with MnTMPyP decreased intracellular H₂S production while increasing polysulfide levels. This shift was associated with enhanced antioxidant defenses and reduced cellular proliferation in cancerous cells .
- Clinical Trials : MnTMPyP derivatives have progressed through multiple phases of clinical trials for conditions such as glioma and head and neck cancers, showcasing their potential as therapeutic agents in oncology .
Comparative Analysis
The following table summarizes key features and findings related to MnTMPyP and other manganese-based porphyrins:
| Compound Name | Metal Center | Unique Features | Applications |
|---|---|---|---|
| MnTMPyP | Manganese (III) | SOD mimic; modulates oxidative stress | Cancer therapy, neuroprotection |
| MnTE-2-PyP | Manganese (III) | Pro-oxidant activity; enhances chemotherapeutic response | Various cancers |
| MnTnHex-2-PyP | Manganese (III) | Optimized bioavailability; antioxidant properties | Clinical trials for glioma |
Q & A
Q. What are the optimal synthetic routes for preparing manganese(III) tetrakis(4-methylphenyl)porphyrin chloride, and what challenges arise during its purification?
The compound is typically synthesized via Adler-Longo conditions using propionic acid as a solvent. However, alternative methods like the MacDonald [2+2] approach with Lewis acid catalysts (e.g., BF₃·Et₂O) can mitigate tar formation, though yields may decrease slightly . Purification often requires column chromatography (silica gel, dichloromethane/methanol eluent) followed by recrystallization in dichloromethane/hexane to isolate high-purity crystals . Key challenges include managing acidolytic scrambling and minimizing solvent residues during crystallization.
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this manganese porphyrin complex?
Essential techniques include:
- UV-Vis spectroscopy : Identifies Soret (~420 nm) and Q-bands (~550 nm) to confirm porphyrin π-π* transitions and metal-ligand charge transfer .
- ¹H/¹³C NMR : Resolves substituent effects on the porphyrin macrocycle and detects paramagnetic shifts caused by Mn(III) .
- HRMS : Validates molecular weight (C₄₈H₃₆ClMnN₄, 759.231 g/mol) and isotopic patterns .
- Cyclic voltammetry : Probes redox behavior, such as Mn(III/IV) transitions, critical for catalytic applications .
Q. How does this manganese porphyrin perform in catalytic oxidation reactions, and what substrates are most reactive?
The complex catalyzes epoxidation of alkenes (e.g., cyclooctene) and dehydrogenation of alcohols using oxidants like IO₄⁻. Reaction rates depend on axial ligands (e.g., imidazole enhances turnover by stabilizing Mn(V)-oxo intermediates) . Substrates with electron-withdrawing groups show lower reactivity due to reduced electron density at the metal center .
Advanced Research Questions
Q. What mechanistic insights explain contradictory kinetic data in Mn-porphyrin-catalyzed reactions under varying solvent conditions?
Conflicting rate constants in dry vs. aqueous CH₂Cl₂ arise from solvent-dependent formation of reactive intermediates. Laser flash photolysis (LFP) studies reveal that Mn(V)-oxo species dominate in anhydrous conditions, while Mn(IV)-oxo forms in water-saturated systems . Competing pathways (e.g., radical vs. oxo-mediated oxidation) must be modeled using kinetic isotope effects (KIEs) and trapping experiments .
Q. How do substituents on the porphyrin ring influence catalytic activity and stability?
Comparative studies with electron-deficient analogs (e.g., Mn-TPFPP) show that 4-methylphenyl groups enhance stability via steric protection of the Mn center but reduce electrophilicity, lowering epoxidation rates by ~24-fold versus fluorinated derivatives . Substituent effects are quantified via Hammett σ constants and DFT calculations .
Q. What experimental strategies resolve discrepancies in aggregation behavior observed in solvent-dependent studies?
Solvent polarity (e.g., THF vs. DMF) induces porphyrin aggregation, altering UV-Vis spectra and catalytic performance. Dynamic light scattering (DLS) and TEM imaging correlate aggregation states with reaction outcomes. For example, THF promotes monomeric species, improving substrate accessibility, while DMF stabilizes dimers, reducing turnover .
Methodological Considerations
Q. How can researchers optimize reaction conditions to suppress demetallation during catalytic cycles?
Demetallation is minimized by:
Q. What protocols ensure reproducibility in synthesizing binuclear manganese porphyrin complexes?
Bridging ligands (e.g., dicarboxylates) are introduced via post-synthetic modification of mononuclear precursors. Stoichiometric control (1:1 Mn:ligand ratio) and anaerobic conditions prevent disproportionation. Characterization requires ESI-MS and X-ray absorption spectroscopy (XAS) to confirm bridging geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
